ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound with the molecular formula C20H17N3O3. This compound is known for its unique structure, which includes a pyran ring fused with a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. It is used in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with aromatic aldehydes and malononitrile in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
- 6-amino-5-cyano-2-phenyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-phenyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
These compounds share similar structural features but differ in the substituents on the pyran or pyridine rings
Properties
CAS No. |
117833-09-7 |
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Molecular Formula |
C20H17N3O3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H17N3O3/c1-2-25-20(24)17-16(14-9-6-10-23-12-14)15(11-21)19(22)26-18(17)13-7-4-3-5-8-13/h3-10,12,16H,2,22H2,1H3 |
InChI Key |
WOZMJEMYAGETRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3 |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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